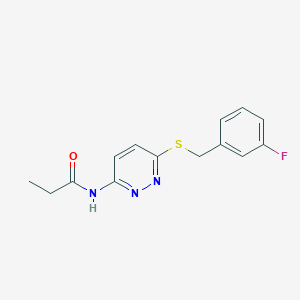![molecular formula C21H22N4O5S B2766710 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 898427-09-3](/img/structure/B2766710.png)
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely containing a pyrroloquinoline core structure . Pyrroloquinolines are a class of heterocyclic compounds that have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-hydroxy-2-quinolones have been synthesized through various methods . These methods often involve multicomponent reactions and the use of catalysts .Chemical Reactions Analysis
Again, specific reactions involving this compound were not found. But, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Heterocyclic compounds similar to the query chemical have been synthesized and explored for their chemical reactivity. The synthesis of sulphur-substituted pyrroloquinolines and their antimicrobial activity showcase the potential of these compounds in developing new antimicrobial agents (Es, Staskun, & Vuuren, 2005). These studies demonstrate the utility of heterocyclic chemistry in creating compounds with enhanced biological activities.
Polymorphic Modifications
Research on the polymorphic modifications of similar heterocyclic compounds reveals their potential in pharmaceutical applications, particularly in developing new remedies for hypertension (Shishkina et al., 2018). Understanding the polymorphism of these compounds can lead to better drug formulation and efficacy.
Biological Activities
Several studies focus on the diverse biological activities of heterocyclic compounds, including antimicrobial, anti-inflammatory, and potential antifungal properties. For example, the synthesis of pyrrolo-/indoloquinolines and their photophysical properties have been investigated, highlighting the importance of these compounds in medicinal chemistry and drug design (Kiruthika, Nandakumar, & Perumal, 2014).
Environmental Applications
The oxidative desulfurization of liquid fuel using N-containing compounds like pyridine and pyrrole indicates the relevance of such heterocyclic compounds in environmental science, particularly in the purification and treatment of fuels (Jia, Li, Ning, & Jin, 2009). This research demonstrates the potential of heterocyclic compounds in environmental remediation technologies.
Catalysis
The synthesis of N-heterocycle-fused quinoxalines, including pyrroloquinolines, through green chemistry approaches, suggests their application in catalysis and material science (Xie et al., 2017). These studies highlight the versatility of heterocyclic compounds in various scientific fields, from drug development to environmental sciences.
Propriétés
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c22-31(29,30)17-5-3-13(4-6-17)7-8-23-20(27)21(28)24-16-10-14-2-1-9-25-18(26)12-15(11-16)19(14)25/h3-6,10-11H,1-2,7-9,12H2,(H,23,27)(H,24,28)(H2,22,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQIKFGURCABTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

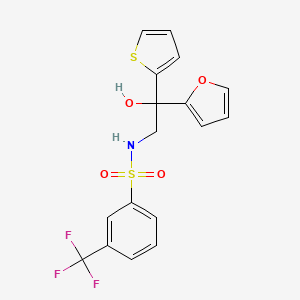
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2766631.png)

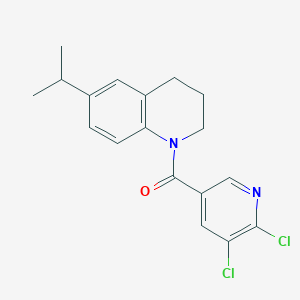
![N-[5-Methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2766639.png)
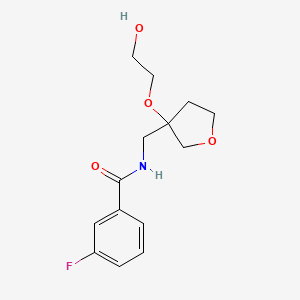
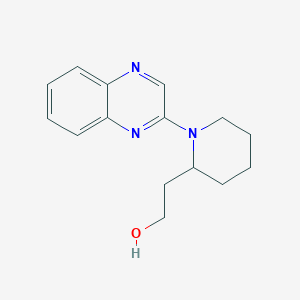
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766642.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2766644.png)


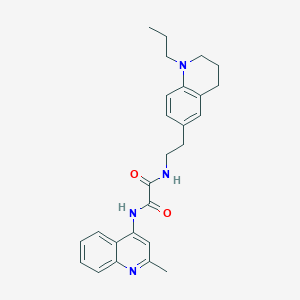
![N-(2,6-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2766648.png)
